N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide is an organic compound characterized by its complex structure, which includes a bromophenyl group, a butanamide chain, and a methylphenoxy group. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a synthetic intermediate.
The compound can be synthesized through various chemical methods, often involving multiple steps to achieve the desired structure. It is typically obtained in research laboratories and is available from chemical suppliers for academic and industrial research purposes.
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide falls under the category of amides, specifically aromatic amides, due to the presence of an amide functional group attached to an aromatic ring. Its molecular formula is , with a molecular weight of approximately 284.16 g/mol.
The synthesis of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide can be achieved through several methods, typically involving the following key steps:
The molecular structure of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide can be represented as follows:
This structure features a butanamide backbone connected to a brominated phenyl ring and a methyl-substituted phenoxy group.
CC(C(=O)N(C1=CC=C(C=C1)Br)C2=CC=CC=C2)O
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide can participate in various chemical reactions:
The mechanism of action of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide is primarily linked to its interactions with specific biological targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific biological context in which the compound is studied.
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has several scientific applications:
This compound represents a valuable asset in both academic and industrial research settings, contributing to advancements in chemistry and related fields.
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1152-76-7
CAS No.: 90176-82-2